Clomipramine N-oxyde

Vue d'ensemble

Description

Clomipramine N-Oxide is a derivative of clomipramine, a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder

Applications De Recherche Scientifique

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of clomipramine and its metabolites.

Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.

Industry: Used in the development of new pharmaceutical formulations and as a reference material in quality control processes.

Mécanisme D'action

Target of Action

Clomipramine N-Oxide primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increase in their levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety .

Mode of Action

Clomipramine N-Oxide interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by Clomipramine N-Oxide is the serotonin and norepinephrine reuptake pathway . By inhibiting the reuptake of these neurotransmitters, the compound increases their synaptic levels, leading to enhanced neurotransmission . This can have downstream effects on mood regulation, potentially alleviating symptoms of depression and anxiety .

Pharmacokinetics

Clomipramine N-Oxide is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to lead to better bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of Clomipramine N-Oxide’s action primarily involve changes in neurotransmitter levels and receptor sensitivity . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the levels of these neurotransmitters in the synaptic cleft . This can lead to enhanced neurotransmission and a positive effect on mood . Additionally, the compound’s action can result in down-regulation of cerebral cortical β-adrenergic receptors and sensitization of post-synaptic serotonergic receptors with chronic use .

Action Environment

The action, efficacy, and stability of Clomipramine N-Oxide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract, and its metabolism can be influenced by liver function . Additionally, the compound’s action can be modulated by the presence of other drugs that affect the same neurotransmitter systems

Analyse Biochimique

Biochemical Properties

Clomipramine N-Oxide plays a significant role in biochemical reactions, particularly in the context of its parent compound, clomipramine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme flavin-containing monooxygenase (FMO), which catalyzes the N-oxidation of clomipramine to form Clomipramine N-Oxide . This interaction is crucial for the metabolic conversion and subsequent pharmacological effects of the compound. Additionally, Clomipramine N-Oxide may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs .

Cellular Effects

Clomipramine N-Oxide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Clomipramine N-Oxide can modulate the activity of phagocytic cells, such as macrophages and granulocytes, by altering the production of cytokines like interleukin-1β and nitric oxide . These changes can impact immune responses and inflammation. Furthermore, Clomipramine N-Oxide may interfere with autophagic flux in neuronal cells, potentially affecting cellular homeostasis and viability .

Molecular Mechanism

The molecular mechanism of Clomipramine N-Oxide involves several key interactions and processes. At the molecular level, Clomipramine N-Oxide binds to specific receptors and enzymes, leading to changes in their activity. For example, it inhibits the reuptake of serotonin and norepinephrine by blocking their transporters, similar to its parent compound, clomipramine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, Clomipramine N-Oxide may inhibit the activation of pro-inflammatory pathways, such as NF-κB and p38 MAPK, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clomipramine N-Oxide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Clomipramine N-Oxide can reduce acute inflammation and display neuroprotective effects by attenuating microglia toxicity . These effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Clomipramine N-Oxide vary with different dosages in animal models. At lower doses, Clomipramine N-Oxide may exhibit therapeutic effects, such as reducing symptoms of depression and anxiety . At higher doses, it may cause toxic or adverse effects, including alterations in behavior and physiological functions . The threshold effects and dose-response relationships are critical for understanding the safety and efficacy of Clomipramine N-Oxide in preclinical studies.

Metabolic Pathways

Clomipramine N-Oxide is involved in several metabolic pathways, including N-oxidation and N-dealkylation. The enzyme flavin-containing monooxygenase (FMO) catalyzes the N-oxidation of clomipramine to form Clomipramine N-Oxide . Additionally, cytochrome P450 enzymes may further metabolize Clomipramine N-Oxide through N-dealkylation, leading to the formation of other metabolites . These metabolic pathways are essential for the biotransformation and elimination of the compound from the body.

Transport and Distribution

Clomipramine N-Oxide is transported and distributed within cells and tissues through various mechanisms. It is capable of crossing the blood-brain barrier and distributing into the cerebrospinal fluid and brain . The compound is also highly bound to plasma proteins, such as albumin and α1-acid glycoprotein, which influences its distribution and bioavailability . The transporters and binding proteins involved in the distribution of Clomipramine N-Oxide play a crucial role in determining its pharmacokinetic properties.

Subcellular Localization

The subcellular localization of Clomipramine N-Oxide can affect its activity and function. It has been observed that Clomipramine N-Oxide can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of Clomipramine N-Oxide is important for understanding its mechanism of action and potential therapeutic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Clomipramine N-Oxide can be synthesized through the oxidation of clomipramine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired oxidation state. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a specific temperature to ensure the formation of Clomipramine N-Oxide.

Industrial Production Methods: Industrial production of Clomipramine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The production process is optimized for cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Clomipramine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different oxidation states.

Reduction: Reduction reactions can revert Clomipramine N-Oxide back to clomipramine or other reduced forms.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetonitrile or dichloromethane.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles under appropriate conditions to achieve substitution at desired positions.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: Clomipramine and other reduced forms.

Substitution: New derivatives with substituted groups at nitrogen or oxygen atoms.

Comparaison Avec Des Composés Similaires

Clomipramine: The parent compound, primarily used as an antidepressant.

Desmethylclomipramine: A primary active metabolite of clomipramine with similar pharmacological effects.

Imipramine: Another tricyclic antidepressant with a similar chemical structure and mechanism of action.

Uniqueness: Clomipramine N-Oxide is unique due to its specific oxidation state and the resulting chemical properties. It serves as an important reference standard in analytical studies and provides insights into the metabolism and pharmacokinetics of clomipramine. Its distinct chemical structure also allows for the exploration of new derivatives and potential therapeutic applications.

Propriétés

IUPAC Name |

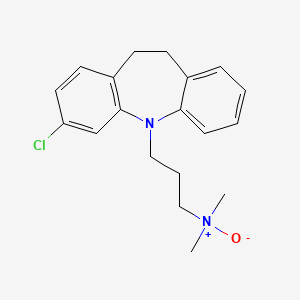

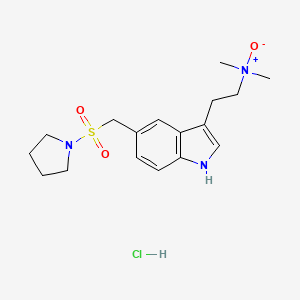

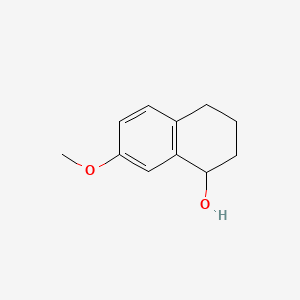

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-22(2,23)13-5-12-21-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)21/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOTLDVJSFYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652527 | |

| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14171-67-6 | |

| Record name | N-Oxide chlorimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OXIDE CHLORIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HU39OEA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Does Clomipramine N-oxide share similar biological effects with Clomipramine?

A2: While the provided research primarily focuses on analytical methods for Clomipramine and its metabolites, one study suggests that Clomipramine N-oxide might possess phototoxic properties. [] This study demonstrated that Clomipramine N-oxide was the only photodegradation product of Clomipramine capable of inducing hemolysis and photohemolysis in human red blood cells. [] This indicates potential biological activity, although further research is needed to confirm and understand its specific effects compared to Clomipramine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)